(5S,6S)-1-Azaspiro[4.4]nonan-6-YL acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
[(5S,9S)-1-azaspiro[4.4]nonan-9-yl] acetate |
InChI |
InChI=1S/C10H17NO2/c1-8(12)13-9-4-2-5-10(9)6-3-7-11-10/h9,11H,2-7H2,1H3/t9-,10-/m0/s1 |
InChI Key |
LNQINFNLDANURB-UWVGGRQHSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CCC[C@]12CCCN2 |
Canonical SMILES |
CC(=O)OC1CCCC12CCCN2 |
Origin of Product |
United States |
Biological Activity
(5S,6S)-1-Azaspiro[4.4]nonan-6-YL acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies and findings.
Chemical Structure and Synthesis
The compound belongs to the class of azaspiro compounds, characterized by a spirocyclic structure that incorporates nitrogen atoms. The synthesis typically involves cyclization reactions that yield the desired stereochemistry, crucial for its biological activity. Recent studies have focused on optimizing synthetic pathways to enhance yields and purity.
Antimicrobial Properties
Azaspiro compounds have shown promising antimicrobial activities. For instance, a study evaluating azaspiro analogues demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) highlighted that modifications at specific positions significantly impacted antibacterial potency. For example, one derivative exhibited an IC50 value of 0.72 µg/mL against Escherichia coli and similar activity against other pathogens .
| Compound | Target Bacteria | IC50 (µg/mL) |
|---|---|---|
| Compound 22 | E. coli | 0.72 |
| Compound 22 | Staphylococcus aureus | 0.49 |
| N-acetyl derivative 18 | Mycobacterium tuberculosis | Similar to linezolid |
Anticancer Activity
Research has indicated that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies on cancer cell lines revealed that treatment with this compound led to significant morphological changes and reduced cell viability, indicating its potential as an antiproliferative agent .
Case Study: Antiproliferative Effects
In a study involving HeLa cells, the compound caused a notable accumulation of cells in the SubG1 phase of the cell cycle, suggesting the induction of apoptosis . The following table summarizes key findings:
| Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|
| HeLa | 10 | Increased apoptosis |
| CT26 | 20 | Cell cycle arrest |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- EGFR/BRAF Inhibition : Some azaspiro compounds have been reported to inhibit epidermal growth factor receptor (EGFR) and BRAF V600E mutations, which are critical in various cancers .
- Apoptotic Pathways : The compound has been shown to activate caspases involved in apoptotic signaling pathways, leading to programmed cell death in cancer cells .
- Cell Cycle Modulation : It affects cell motility and alters the distribution of cells across different phases of the cell cycle, contributing to its antiproliferative effects .
Chemical Reactions Analysis
Radical Bicyclization Reactions
The compound’s synthesis and reactivity often involve domino radical bicyclization processes. Key findings include:
Multicomponent Assembly via N-Centered Radicals
Photocatalytic methods enable the formation of β-spirocyclic pyrrolidines:
-
Conditions : UV-150 photoreactor at 34°C, 2.5 min residence time.
-
Scalability : Demonstrated in a decagram-scale synthesis (13.20 g isolated, 70% yield) .
-
Key advantage : Avoids unstable N-haloamine intermediates through one-flow continuous processing .
Nucleophilic Substitutions and Rearrangements
The acetate group and spirocyclic framework facilitate:
-
Nucleophilic acyl substitutions : Reactivity at the acetate ester site enables derivatization with amines or alcohols under mild basic conditions.
-
Ring-opening rearrangements : Acidic or thermal conditions induce spirocyclic ring cleavage, forming fused bicyclic amines or lactams.
Stereochemical Influence on Reactivity
The (5S,6S) configuration critically impacts reaction pathways:
-
Diastereoselectivity : Radical bicyclization favors trans-configured products due to steric hindrance between the azaspiro framework and substituents .
-
Enantioselective synthesis : Palladium-catalyzed methods achieve up to 99% enantiomeric excess (ee) for minor diastereomers when paired with Hayashi–Jørgensen catalysts (e.g., in ethyl acetate solvent) .
Comparative Reaction Data
The table below summarizes reaction methodologies and outcomes:
Mechanistic Insights
-
Radical propagation : Alkoxyaminyl radicals form during bicyclization, driving spirocycle assembly via sequential C–N and C–C bond formation .
-
Steric control : Bulky substituents on oxime ethers direct radical recombination to favor less sterically hindered pathways .
-
Solvent effects : Polar solvents like ethyl acetate improve enantiocontrol by stabilizing transition states in asymmetric catalysis .
Challenges and Limitations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) Hydroxymethyl vs. Acetate Substituents
- (5R(S),6R(S))-2,2-Dimethyl-1-azaspiro[4.4]nonan-6-yl)methanol (1b): The hydroxyl group at the 6-position enables nucleophilic reactions (e.g., bromination with PPh₃-CBr₄, yielding HBr salts in 65% yield) but reduces stability under acidic/oxidative conditions . Lower lipophilicity (logP ~1.2) compared to the acetate derivative (logP ~2.5), impacting membrane permeability .
- (5S,6S)-1-Azaspiro[4.4]nonan-6-YL acetate: The acetate ester confers resistance to oxidation and facilitates hydrolysis under alkaline conditions to regenerate hydroxylated intermediates . Enhanced stability in biological matrices, as evidenced by its use in spin-label synthesis with >40% overall yield from commercial precursors .
(b) Ketone vs. Ester Functionalization
- 6-Azaspiro[3.5]nonan-7-one: Smaller spiro ring (3.5 vs. 4.4) reduces steric hindrance, favoring ring-opening reactions. The ketone group enables condensation reactions but lacks the ester’s hydrolytic versatility .
Q & A
Q. What role do non-covalent interactions play in the compound’s solid-state structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
